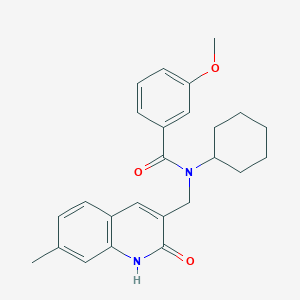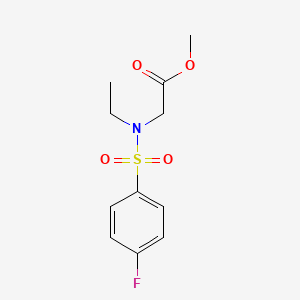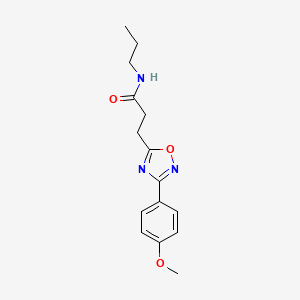
(E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide, also known as MQCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MQCA is a potent inhibitor of the protein kinases, which are enzymes that play a critical role in signaling pathways involved in cell growth, differentiation, and survival.
Mécanisme D'action
(E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating downstream targets, leading to inhibition of cell growth and survival pathways.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been shown to have other biochemical and physiological effects. For example, (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been shown to inhibit the growth of bacteria and parasites, suggesting potential applications in the field of infectious disease research. (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide in lab experiments is its potent and selective inhibition of protein kinases, making it a valuable tool for studying kinase signaling pathways. However, one limitation of using (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide. One area of interest is the development of more potent and selective analogs of (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide for use in cancer therapy. Another area of interest is the investigation of the potential anti-inflammatory effects of (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide in animal models of inflammatory diseases. Finally, the development of new methods for improving the solubility and bioavailability of (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide could enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide involves the reaction of 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde with malononitrile and acrylamide in the presence of a base catalyst. The resulting product is purified by column chromatography, and the structure is confirmed by spectroscopic methods.
Applications De Recherche Scientifique
(E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. The protein kinases that (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide inhibits are often overexpressed or mutated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting these kinases, (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(6-methyl-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-5-6-17-14(9-13)10-15(11-16(12-20)18(21)24)19(22-17)23-7-3-2-4-8-23/h5-6,9-11H,2-4,7-8H2,1H3,(H2,21,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUJOFXAQFYETI-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(6-methyl-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



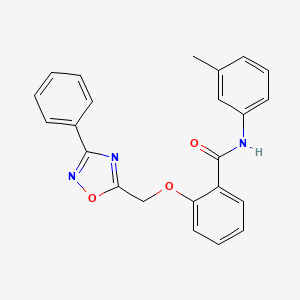
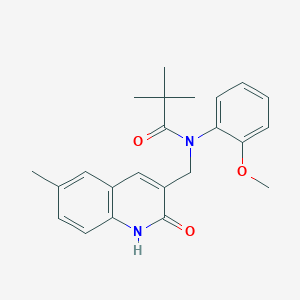
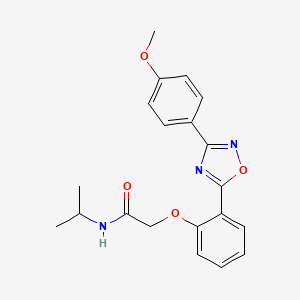
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712558.png)
